molecular formula C6H6O4S B12123334 2,5-Dihydrothiophene-3,4-dicarboxylic acid

2,5-Dihydrothiophene-3,4-dicarboxylic acid

Cat. No.: B12123334
M. Wt: 174.18 g/mol
InChI Key: JNCDNHOVNQOIEI-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3,4-dicarboxylic acid (CAS 20688-07-7, molecular formula C₆H₆O₄S, molecular weight 174.17 g/mol) is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene ring with two carboxylic acid groups at positions 3 and 4 . It is widely utilized as a precursor in organic synthesis, particularly in the development of materials for optoelectronics and pharmaceuticals. Its partially unsaturated structure allows for versatile reactivity, such as participation in Diels-Alder reactions and derivatization into esters or anhydrides .

Properties

IUPAC Name

2,5-dihydrothiophene-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCDNHOVNQOIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Optimization

The Diels-Alder (D-A) reaction has emerged as a versatile route for constructing the dihydrothiophene core. In a landmark study, Tan et al. synthesized 2,5-dihydrothiophene-3,4-dicarboxylic acid anhydride via a D-A reaction between methyl thioglycolate derivatives and furan in ionic liquids (ILs). The IL 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) proved optimal, facilitating the reaction at 35°C for 20 hours with 76–96% yield.

Key Steps :

  • Synthesis of Methyl Thioglycolate (Ⅰ) : Mercaptoacetic acid reacts with methanol under acidic reflux to form the thioglycolate ester.

  • Bromination : Methyl thioglycolate is brominated to generate a diene precursor.

  • D-A Reaction : The diene reacts with maleic anhydride in [BMIM][BF₄], forming the anhydride intermediate.

Advantages of Ionic Liquids

  • Mild Conditions : Reactions proceed at ambient pressure and temperatures ≤35°C, avoiding thermal degradation.

  • Recyclability : The IL can be reused ≥5 times with minimal efficiency loss, reducing costs.

  • Exo/Endo Selectivity : ILs enhance stereocontrol, favoring the exo product critical for downstream hydrolysis.

Hydrolysis of Anhydride Intermediates

Acidic or Basic Hydrolysis

The anhydride derivative of this compound undergoes facile hydrolysis to the dicarboxylic acid. In Tan et al.’s workflow, the anhydride is treated with aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH), yielding the free acid or its sodium salt, respectively. For instance, stirring the anhydride in 30% HCl at 60°C for 2 hours provides the dicarboxylic acid in >90% purity.

Solvent and Temperature Effects

Hydrolysis efficiency depends on:

  • Solvent Polarity : Polar aprotic solvents like acetonitrile improve reaction homogeneity.

  • Temperature Control : Excessive heat (>80°C) promotes decarboxylation, necessitating moderation.

Alternative Synthetic Routes

Oxidative Functionalization

Oxidation of 3,4-dimethyl-2,5-dihydrothiophene with strong oxidants (e.g., KMnO₄/H₂SO₄) could theoretically yield the dicarboxylic acid. However, overoxidation risks ring cleavage, making this route less practical without precise stoichiometric control.

Dieckmann Cyclization

Cyclization of dimethyl 3,4-dicarboxythiophene-2,5-dicarboxylate via Dieckmann condensation is a plausible but underexplored method. This approach would require β-keto ester precursors and strong bases (e.g., NaH), posing challenges in regioselectivity.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Thionyl Chloride 85–130°C, 10–18h70–73%Straightforward; uses commodity chemicalsHigh carbonization risk; harsh conditions
Diels-Alder in ILs 35°C, 20h76–96%Mild; recyclable solvent; high selectivityMulti-step synthesis; IL cost
Anhydride Hydrolysis 60°C, 2h>90%High purity; scalableRequires anhydride precursor

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydrothiophene-3,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophenes, depending on the specific reaction pathway.

Scientific Research Applications

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic organic chemistry. Its derivatives can be synthesized through various reactions, allowing for the creation of complex molecules with potential biological activities. For instance, it has been utilized in the Diels-Alder reaction to produce polyfunctionalized molecules, showcasing its role in generating diverse chemical entities .

Key Reactions:

  • Diels-Alder Reaction: This reaction involves the formation of cyclohexene derivatives and has been utilized to synthesize compounds relevant to medicinal chemistry.
  • Alkaline Hydrolysis: The compound can be hydrolyzed to yield other thiophene derivatives, which are valuable in further synthetic applications .

Pharmaceutical Applications

Research indicates that 2,5-dihydrothiophene-3,4-dicarboxylic acid exhibits notable biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its derivatives have demonstrated effectiveness against various bacterial strains .
  • Anti-inflammatory and Anticancer Potential: There is ongoing research into its derivatives for potential use in anti-inflammatory and anticancer therapies. Compounds derived from this compound have shown promise in preclinical studies targeting cancer cells .

Industrial Applications

The compound's unique properties lend themselves to several industrial applications:

  • Fluorescent Brightening Agents: Thiophene derivatives are utilized as fluorescent brightening agents in synthetic resins, enhancing their optical properties .
  • Agricultural Chemicals: Intermediates derived from this compound are used in the synthesis of agricultural chemicals, including pesticides and herbicides .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

Study Application Findings
Study A: Synthesis of Polyfunctionalized MoleculesOrganic SynthesisDemonstrated the utility of the compound in Diels-Alder reactions leading to complex structures .
Study B: Antimicrobial PropertiesPharmaceutical ResearchFound significant antimicrobial activity against specific bacterial strains .
Study C: Anti-inflammatory EffectsMedicinal ChemistryInvestigated derivatives showing promise in reducing inflammation and inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism by which 2,5-Dihydrothiophene-3,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of carboxylic acid groups allows it to form hydrogen bonds and interact with active sites in proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Derivatives and Functional Group Modifications

Acid Diethyl Ester (DAT)
  • Structure: Features amino groups at positions 2 and 5 and ethyl ester groups instead of carboxylic acids.
  • Applications : Used as a building block for azomethines (Schiff bases) in organic electronics due to its narrow energy bandgap and thermal stability. These materials exhibit promising hole-transport properties in photovoltaic cells .
  • Key Difference : Replacement of carboxylic acids with ester groups enhances solubility in organic solvents, facilitating polymerization and thin-film fabrication .
3,4-Dihydroxy-thiophene-2,5-dicarboxylic Acid Dimethyl Ester (CAS 58416-04-9)
  • Structure : Methyl ester derivatives of the parent compound, with hydroxyl groups added at positions 3 and 3.
  • Applications : Serves as an intermediate in pesticide and pharmaceutical synthesis (e.g., climbazole). Industrial-grade purity (99%) makes it suitable for large-scale production .
  • Safety : Classified as hazardous upon inhalation or skin contact, requiring stringent handling protocols .
2,5-Dibromo-3,4-thiophenedicarboxylic Acid (CAS 190723-12-7)
  • Structure : Bromine atoms at positions 2 and 5 on the thiophene ring.
  • Applications : Acts as a halogenated intermediate in medicinal chemistry. The electron-withdrawing bromine groups enhance electrophilicity, facilitating cross-coupling reactions .
  • Synthesis : Typically prepared via bromination of the parent compound, yielding 95% purity for research use .
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid (CAS 175202-55-8)
  • Structure: Incorporates a fused thieno[2,3-b]thiophene ring system with methyl groups at positions 3 and 4.
  • Applications : Exhibits enhanced π-conjugation, making it valuable as a p-type semiconductor in organic field-effect transistors (OFETs). The methyl groups improve thermal stability (up to 300°C) .
  • Crystallography : X-ray studies reveal planar molecular geometry with strong intermolecular hydrogen bonding, influencing charge transport properties .
2,5-Dihydrothiophene-3,4-dicarboxylic Anhydride
  • Structure : Cyclic anhydride form of the parent compound.
  • Applications: Key dienophile in Diels-Alder reactions under high pressure (≥10⁵ kPa) to synthesize cantharidin analogs. The exo:endo isomer ratio (15:85) can be chromatographically separated .
  • Reactivity : Desulfurization with RANEY-Ni yields deuterated cantharidin, demonstrating its utility in isotopic labeling .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Features Applications References
2,5-Dihydrothiophene-3,4-dicarboxylic acid 20688-07-7 C₆H₆O₄S Carboxylic acid groups, unsaturated ring Organic electronics, pharmaceutical precursors
DAT (Diethyl ester) Not provided C₁₀H₁₄N₂O₄S Amino and ester groups Azomethines for optoelectronics
Dimethyl ester (3,4-dihydroxy) 58416-04-9 C₈H₈O₆S Hydroxyl and methyl ester groups Pesticide intermediates
2,5-Dibromo derivative 190723-12-7 C₆H₂Br₂O₄S Bromine substituents Medicinal chemistry intermediates
3,4-Dimethylthieno[2,3-b]thiophene 175202-55-8 C₁₀H₈O₄S₂ Fused ring system, methyl groups OFETs, semiconductors
Anhydride form Not provided C₆H₄O₃S Cyclic anhydride Cantharidin synthesis

Biological Activity

2,5-Dihydrothiophene-3,4-dicarboxylic acid (DHTDA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DHTDA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DHTDA is characterized by its thiophene ring structure with two carboxylic acid groups at the 3 and 4 positions. The molecular formula is C6H6O4SC_6H_6O_4S, and its molecular weight is approximately 190.18 g/mol. This structure allows for various chemical modifications that can enhance its biological activity.

DHTDA exhibits several mechanisms through which it exerts its biological effects:

  • Antitumor Activity : Studies have shown that DHTDA can inhibit tumor growth. For instance, a sodium salt form of thiophene-2,5-dicarboxylic acid has demonstrated significant inhibition of transplantable fibrosarcoma in mice, suggesting potential as an anticancer agent .
  • Antioxidant Properties : Thiophene derivatives are known to possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.
  • Bioactivation Pathways : Research indicates that DHTDA and similar thiophene compounds can undergo oxidative metabolism, leading to the formation of reactive intermediates such as thiophene S-oxides and epoxides. These metabolites can interact with biological macromolecules, potentially leading to both therapeutic effects and toxicity .

Biological Activity Overview

Activity Type Description References
AntitumorInhibits growth of fibrosarcoma in animal models
AntioxidantProtects cells from oxidative damage
AntiviralPotential activity against viral infections
Enzyme InhibitionModulates enzyme activities related to metabolic pathways

Case Studies

  • Antitumor Efficacy : A study demonstrated that DHTDA could significantly reduce tumor volume in mice models when administered in specific dosages. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : In vitro assays showed that DHTDA scavenged free radicals effectively, leading to reduced cellular damage in oxidative stress models. This property suggests its potential application in neuroprotective therapies.
  • Toxicological Studies : While exploring the bioactivation pathways, research revealed that certain metabolites from DHTDA could lead to toxicity under specific conditions. Understanding these pathways is crucial for developing safer therapeutic agents based on this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dihydrothiophene-3,4-dicarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes include (i) cycloaddition reactions using dimethyl acetylenedicarboxylate with thiocarbonyl ylides, followed by elimination and hydrolysis to yield the dicarboxylic acid , and (ii) polyphosphoric acid (PPA)-mediated cyclization of dibenzoylethylsuccinate derivatives at elevated temperatures (~60°C) . Key factors affecting yield include catalyst choice (e.g., PPA concentration), reaction time, and purification methods (e.g., recrystallization or HPLC ). Impurities often arise from incomplete cyclization or ester hydrolysis, necessitating rigorous spectroscopic validation.

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : Use deuterated methanol (MeOD) to resolve proton environments; 13C^{13}\text{C} NMR identifies carboxylate and thiophene ring carbons .
  • IR : Confirm carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>98% by area normalization) using C18 columns with UV detection .

Q. How can ester derivatives of this compound be synthesized, and what are their applications in intermediate synthesis?

  • Methodological Answer : Diethyl or dimethyl esters are prepared via Fischer esterification (H2_2SO4_4/ROH) or carbodiimide-mediated coupling. For example, diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS: 80691-81-2) is synthesized by reacting the acid with ethanol under Dean-Stark conditions . These esters serve as precursors for amidation, metal coordination, or polymerization studies, leveraging their reduced acidity for controlled reactivity.

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs), and what are the design considerations for porosity and functionality?

  • Methodological Answer : As a dicarboxylate linker, it can replace benzene-1,4-dicarboxylic acid in MOFs. Design considerations include:

  • Secondary Building Units (SBUs) : Pair with Zn4_4O or Cu2_2(COO)4_4 clusters to form isoreticular frameworks .
  • Pore Engineering : Adjust pore size (3.8–28.8 Å) by varying linker length or introducing functional groups (e.g., –NH2_2) via post-synthetic modification .
  • Stability : Assess hydrothermal/chemical stability via PXRD after exposure to solvents or acidic/basic conditions .

Q. What computational methods are employed to predict the reactivity or coordination behavior of this compound in supramolecular assemblies?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate carboxylate binding energies with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) .
  • Molecular Dynamics (MD) : Simulate diffusion pathways of guest molecules (e.g., CH4_4) in MOF pores .
  • Docking Studies : Predict host-guest interactions for catalytic or sensing applications .

Q. How can researchers resolve discrepancies in reported synthesis yields when using different acid catalysts (e.g., polyphosphoric acid vs. H2_2SO4_4)?

  • Methodological Answer : Contradictions arise from competing reaction pathways. For example:

  • Cyclization Efficiency : PPA ( ) minimizes side reactions vs. H2_2SO4_4, which may promote ester hydrolysis prematurely.
  • Kinetic Analysis : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., lactones or anhydrides) .
  • Purification : Use gradient elution in HPLC to isolate pure product from byproducts .

Q. What crystallographic approaches are effective in determining the structure of this compound and its metal complexes?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX-97 for structure refinement. Address twinning or disorder via TWINABS .
  • Synchrotron Radiation : Resolve weak diffraction patterns for large-unit-cell MOFs .
  • Validation : Cross-check with spectroscopic data (e.g., C=O bond lengths vs. IR) .

Q. What strategies exist for derivatizing this compound to enhance its application in catalysis or sensing?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –F) via electrophilic substitution to modulate redox potentials .
  • Coordination Chemistry : Synthesize Ru(II) or Ir(III) complexes for photocatalytic H2_2 evolution .
  • Polymerization : Incorporate into conjugated polymers via Suzuki coupling for organic electronics .

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